molecular formula C25H30N2O6S B3933653 3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid

3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid

Cat. No.: B3933653
M. Wt: 486.6 g/mol
InChI Key: TTWCFXZCJLSMOP-UHFFFAOYSA-N
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Description

3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including tert-butyl, methoxycarbonyl, and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the benzothiophene core, followed by the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: The tert-butyl, methoxycarbonyl, and carbamoyl groups can be introduced through various organic reactions such as alkylation, esterification, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid include other benzothiophene derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[[6-tert-butyl-3-[(2-methoxycarbonylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6S/c1-25(2,3)14-9-10-16-18(13-14)34-23(27-19(28)11-12-20(29)30)21(16)22(31)26-17-8-6-5-7-15(17)24(32)33-4/h5-8,14H,9-13H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCFXZCJLSMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Reactant of Route 2
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Reactant of Route 3
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Reactant of Route 4
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Reactant of Route 5
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(6-Tert-butyl-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid

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